molecular formula C22H18BrN3O3S B2611031 N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207018-12-9

N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2611031
CAS No.: 1207018-12-9
M. Wt: 484.37
InChI Key: OCIDNQXDXGBWTO-UHFFFAOYSA-N
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Description

The compound N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with an acetamide side chain bearing a 2-bromobenzyl moiety. This structure combines a heterocyclic scaffold with aromatic and halogenated substituents, which are common in medicinal chemistry for modulating bioactivity and physicochemical properties.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S/c1-29-16-8-6-14(7-9-16)17-12-30-21-20(17)25-13-26(22(21)28)11-19(27)24-10-15-4-2-3-5-18(15)23/h2-9,12-13H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIDNQXDXGBWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

N 2 bromobenzyl 2 7 4 methoxyphenyl 4 oxothieno 3 2 d pyrimidin 3 4H yl acetamide\text{N 2 bromobenzyl 2 7 4 methoxyphenyl 4 oxothieno 3 2 d pyrimidin 3 4H yl acetamide}

Biological Activity Overview

Recent studies have highlighted the biological activities of related compounds that share structural features with this compound. Notably, compounds with similar thieno[3,2-d]pyrimidine scaffolds have demonstrated promising antiproliferative effects against various cancer cell lines.

Anticancer Activity

A study involving a series of thieno[3,2-d]pyrimidine derivatives indicated that certain compounds exhibited potent antiproliferative activity against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM. The mechanism of action for these compounds included:

  • Induction of Apoptosis : Morphological changes in cells were observed through brightfield microscopy and DAPI staining, confirming cytotoxicity.
  • Autophagy Activation : The study utilized acridine orange staining and western blot analysis to show increased levels of LC3A/B and cleaved caspase-3 in a dose-dependent manner.
  • Cell Cycle Arrest : The compound induced G2/M phase cell cycle arrest in MCF-7 breast cancer cells.
  • Inhibition of Migration and Colony Formation : Scratch assays and clonogenic assays demonstrated reduced cell migration and colony formation capabilities.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound exhibited anti-inflammatory properties by selectively inhibiting COX-2 over COX-1. This selective inhibition suggests potential applications in treating inflammatory diseases alongside cancer therapy.

Mechanistic Insights

Molecular docking studies indicated that the compound acts as a dual inhibitor of topoisomerase I and II, which are crucial enzymes involved in DNA replication and transcription. This dual inhibition contributes to its cytotoxic effects on cancer cells.

Summary of Findings

Activity Details
AntiproliferativePotent against FaDu cells (IC50 = 1.73 μM)
Apoptosis InductionIncreased cleaved caspase-3 levels
Autophagy ActivationElevated LC3A/B levels
Cell Cycle ArrestG2/M phase arrest in MCF-7 cells
Inhibition of MigrationReduced migration and colony formation
Anti-inflammatorySelective COX-2 inhibition
MechanismDual topoisomerase I and II inhibition

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related derivatives:

Compound Name Core Structure Position 7 Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl 2-Bromobenzyl C22H18BrN3O3S* ~484.36 High LogP (inferred ~5.5)**
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl 3-Methoxybenzyl C22H18FN3O3S 423.46 Lower molecular weight, moderate LogP
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one Phenyl 4-Butylphenyl (sulfanyl) C25H25N3O2S2 463.61 Sulfur-containing, higher lipophilicity
6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Benzothieno[3,2-d]pyrimidin-4-one Fluoro substituents Unsubstituted acetamide C13H8F2N2O2S 302.28 Fluorinated, lower molecular weight
(E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolin-4-one Styryl (4-methoxy) 4-Methoxyphenyl C26H23N3O4 441.47 Extended conjugation, anticancer activity

Estimated based on structural formula.
*
Inferred from analogs in , where bromobenzyl derivatives exhibit LogP ~5.5.

Key Observations:
  • Substituent Effects: Halogenation: Bromine (target compound) and fluorine () enhance lipophilicity and metabolic stability. Bromine’s larger atomic radius may improve target binding via hydrophobic interactions.
  • Quinazolin-4-one derivatives () with acetamide side chains show anticancer activity, highlighting the importance of the heterocyclic core in modulating biological targets .
Anti-Inflammatory Activity:
  • Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compound 1 in ) inhibit COX-2, iNOS, and IL-8 at IC50 values <10 µM, suggesting the target compound’s thieno[3,2-d]pyrimidin-4-one core may share similar mechanisms .
  • Sulfonamide-containing analogs () demonstrate enhanced enzyme inhibition, but the target compound lacks this group, which may reduce potency against specific targets like InhA .
Anticancer Activity:
  • Thiophene-substituted thieno[3,2-d]pyrimidines () exhibit anti-breast cancer activity with IC50 values in the micromolar range, likely due to intercalation or kinase inhibition .
  • Quinazolin-4-one derivatives () with styryl groups show improved anticancer activity, suggesting that extending conjugation in the target compound (e.g., via vinyl groups) could enhance efficacy .
Antimicrobial Activity:
  • Sulfanyl-acetamide derivatives () target Mycobacterium tuberculosis, but the target compound’s bromobenzyl group may redirect activity toward Gram-positive bacteria or fungi .

Q & A

Q. Basic

  • Cell lines : MCF-7 (breast cancer) or HeLa (cervical cancer) for viability assays (MTT/WST-1).
  • Dosage : Test 1–100 µM ranges with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) .

How can metabolic stability be enhanced through structural modifications?

Q. Advanced

  • CYP3A shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce O-deethylation.
  • LogP optimization : Balance lipophilicity (target LogP ~3) to improve hepatic retention .

What pharmacokinetic parameters indicate time-dependent clearance?

Q. Advanced

  • AUC changes : A >10-fold AUC increase after multiple dosing suggests autoinhibition (e.g., AMG 487’s 96-fold rise at 25 mg).
  • Metabolite/parent ratio : Declining M2/M1 ratios correlate with CYP3A mechanism-based inhibition .

How to design scalable synthesis for preclinical studies?

Q. Basic

  • Purity control : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water).
  • Batch consistency : Monitor reaction progress via TLC (Rf ~0.3–0.5) and ensure >95% purity by HPLC .

What crystallographic data assist in conformational analysis?

Q. Advanced

  • Symmetry codes : Compare torsion angles (e.g., pyrimidine-benzene dihedral angles <60° indicate planar conformations).
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize folded structures (bond lengths ~2.1 Å) .

How to evaluate CYP3A inhibition potential?

Q. Advanced

  • In vitro assays : Human liver microsomes + NADPH, measuring IC₅₀ shifts pre/post-incubation.
  • Kinetic parameters : Calculate mechanism-based inhibition (kinact = 0.041 min⁻¹, KI = 1.4 µM) .

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